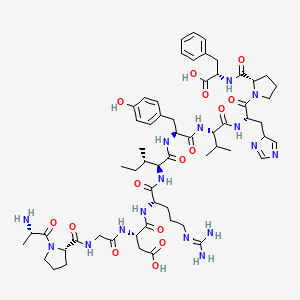

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe

Descripción general

Descripción

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe is an angiotensin II-like endecapeptide derived from the skin of the Australian frog Crinia georgiana . This peptide is unique due to its structural differences from conventional angiotensin II, including the addition of a tripeptide sequence (Ala-Pro-Gly) at the N-terminus and the substitution of an Ile residue for the Val residue at position 6 from the C-terminus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of crinia-angiotensin involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the peptide .

Análisis De Reacciones Químicas

Types of Reactions

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that peptides similar to Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe exhibit antimicrobial properties. For instance, studies on peptides derived from this sequence have shown effectiveness against various bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents .

1.2 Cancer Therapy

Peptides like this compound are being investigated for their role in cancer therapy. They can be designed to target specific cancer cell receptors, facilitating drug delivery directly to tumor sites. This targeted approach minimizes damage to healthy tissues and enhances the efficacy of chemotherapeutic agents .

1.3 Wound Healing

The sequence has also been studied for its potential in promoting wound healing. Peptides derived from this sequence can stimulate fibroblast proliferation and migration, which are crucial for tissue repair. In vitro studies have demonstrated that these peptides enhance collagen synthesis, an essential component of the extracellular matrix during wound healing .

Biotechnology

2.1 Drug Delivery Systems

this compound can be incorporated into drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property allows for controlled release of drugs, improving their bioavailability and therapeutic index .

2.2 Vaccine Development

Peptides from this sequence are being explored as components in vaccine formulations. Their ability to elicit immune responses makes them suitable candidates for developing vaccines against various infectious diseases .

Materials Science

3.1 Biomaterials

The peptide's biocompatibility makes it an excellent candidate for use in biomaterials, particularly in tissue engineering applications. By integrating this compound into scaffolds, researchers can enhance cellular adhesion and growth, promoting tissue regeneration .

3.2 Smart Materials

Incorporating this peptide into smart materials can lead to the development of responsive systems that change properties in response to environmental stimuli, such as pH or temperature changes. This application is particularly relevant in drug delivery and diagnostic tools .

Case Studies

Mecanismo De Acción

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe exerts its effects through the renin-angiotensin system (RAS). It binds to angiotensin receptors, leading to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions result in elevated blood pressure and fluid balance regulation .

Comparación Con Compuestos Similares

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe is compared with other angiotensin peptides such as:

Angiotensin II: The conventional octapeptide involved in blood pressure regulation.

Angiotensin III: A heptapeptide with similar but less potent effects compared to angiotensin II.

Angiotensin IV: Another angiotensin peptide with distinct biological activities.

This compound is unique due to its structural modifications, which may confer different biological activities and potential therapeutic applications .

Actividad Biológica

The peptide sequence Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe has garnered attention for its potential biological activities, particularly in the context of enzymatic hydrolysis and interactions with various biological systems. This article explores the biological activity of this peptide, drawing from diverse research findings and case studies.

Structure and Composition

The peptide consists of 10 amino acids, with a composition that includes both hydrophobic and polar residues. This diversity in amino acid properties may contribute to its biological functions, including interactions with enzymes and receptors.

Enzymatic Hydrolysis

Research indicates that the peptide is a substrate for specific peptidases, particularly SedB, an endopeptidase derived from filamentous fungi. SedB demonstrated the ability to hydrolyze the peptide into smaller fragments, specifically Arg-Pro-Gly , Asp-Arg-Ile , and Tyr-Val-His-Pro-Phe . Notably, the enzyme showed a preference for hydrophobic residues at certain positions, which influenced its hydrolytic activity .

Table 1: Hydrolysis Products of this compound by SedB

| Hydrolysis Product | Amino Acid Sequence |

|---|---|

| First Fragment | Arg-Pro-Gly |

| Second Fragment | Asp-Arg-Ile |

| Remaining Sequence | Tyr-Val-His-Pro-Phe |

Biological Implications

The biological implications of the hydrolysis products are significant. For instance, the fragment Arg-Pro-Gly has been associated with various physiological processes, including cell signaling and migration. The presence of proline motifs in peptides is known to influence their processing and biological functions, such as in interleukin signaling pathways .

Case Studies

- Chemotaxis in Pseudomonas aeruginosa : A study reported that Pseudomonas aeruginosa exhibited chemotactic behavior towards oligopeptides, including those related to the sequence of interest. The peptide's structure may play a role in guiding bacterial movement towards nutrient sources or away from harmful substances .

- Prolyl Aminopeptidase Activity : Another investigation into prolyl aminopeptidases revealed that these enzymes could effectively process peptides containing proline residues. The enzymatic activity was influenced by the position of proline within the peptide sequence, suggesting that this compound could serve as a substrate for such enzymes .

Research Findings

Recent studies have highlighted the importance of specific amino acid positions in determining enzymatic activity and biological interactions:

- Hydrophobic Preferences : Enzymes like SedB prefer hydrophobic residues at specific positions (P1) for optimal hydrolysis rates. This preference affects how peptides are processed in biological systems .

- Catalytic Efficiency : The efficiency of peptide hydrolysis is modulated by the nature of amino acids at subsites within enzymes. For example, substitutions at P2 or P3 can significantly alter catalytic outcomes .

Propiedades

IUPAC Name |

(3S)-3-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O15/c1-6-33(4)49(74-50(81)39(15-10-22-65-60(62)63)69-51(82)41(28-47(79)80)68-46(78)30-66-53(84)44-16-11-23-75(44)57(88)34(5)61)56(87)70-40(25-36-18-20-38(77)21-19-36)52(83)73-48(32(2)3)55(86)71-42(27-37-29-64-31-67-37)58(89)76-24-12-17-45(76)54(85)72-43(59(90)91)26-35-13-8-7-9-14-35/h7-9,13-14,18-21,29,31-34,37,39-45,48-49,77H,6,10-12,15-17,22-28,30,61H2,1-5H3,(H,66,84)(H,68,78)(H,69,82)(H,70,87)(H,71,86)(H,72,85)(H,73,83)(H,74,81)(H,79,80)(H,90,91)(H4,62,63,65)/t33-,34-,37?,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYZOEYEQZDXJK-JPGDYHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72007-47-7 | |

| Record name | Crinia-angiotensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072007477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.